molecular formula C7H14O3 B1582956 5-Ethyl-1,3-dioxane-5-methanol CAS No. 5187-23-5

5-Ethyl-1,3-dioxane-5-methanol

Cat. No.: B1582956
CAS No.: 5187-23-5
M. Wt: 146.18 g/mol
InChI Key: BGFBWRWYROQISE-UHFFFAOYSA-N
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Description

5-Ethyl-1,3-dioxane-5-methanol is a member of dioxanes . It has a molecular formula of C7H14O3 .


Molecular Structure Analysis

The molecular weight of this compound is 146.18 . Its monoisotopic mass is 146.094299 Da . The InChI key is BGFBWRWYROQISE-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound has a boiling point of 104-105 °C/5 mmHg and a density of 1.09 g/mL at 25 °C . Its refractive index is 1.463 .

Scientific Research Applications

Renewable Material Conversion

5-Ethyl-1,3-dioxane-5-methanol, as part of the [1,3]dioxan-5-ols group, shows promise as a novel platform chemical derived from renewable materials like glycerol. These compounds, including this compound, have been explored for their potential in producing 1,3-propanediol derivatives, which are valuable in various industrial applications. This research underlines the importance of developing sustainable chemical processes utilizing renewable feedstocks (Deutsch, Martin, & Lieske, 2007).

Chemical Synthesis

The compound has been investigated in the context of chemical synthesis, particularly in the vinylation process. Research has shown the formation of various derivatives through this process, expanding the potential applications in chemical synthesis and the pharmaceutical industry. Such studies highlight the versatility of this compound in producing a range of chemical derivatives (Shostakovskii et al., 1966).

Antibacterial Activity

Investigations into the antibacterial properties of derivatives of this compound have shown promising results. For example, a study focusing on the compound (E)-(5-ethyl-2-styryl-1,3-dioxan-5-yl) methanol demonstrated significant antibacterial activity against common pathogens like Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. This suggests potential pharmaceutical and medicinal applications of compounds derived from this compound (Yuan et al., 2015).

Surface Property Analysis

The study of this compound derivatives in surfactant synthesis has been an area of interest. Research into the surface properties of these compounds, such as critical micelle concentration and surface tension, suggests their potential use in detergents, emulsifiers, and other applications requiring surface-active agents (Piasecki, Burczyk, & Ruchala, 1998).

Catalytic Applications

This compound and related compounds have been studied for their role in catalytic processes, such as in the hydrogenation of CO2 to methanol. This research is particularly relevant in the context of sustainable energy and chemical production, illustrating the potential of these compounds in catalytic systems for environmental applications (Chen, Choi, & Thompson, 2015).

Safety and Hazards

5-Ethyl-1,3-dioxane-5-methanol is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

Target of Action

The primary targets of 5-Ethyl-1,3-dioxane-5-methanol are currently unknown. This compound is a type of cyclic acetal and is often used as an intermediate in the synthesis of other organic compounds

Mode of Action

The mode of action of This compound As an intermediate in chemical synthesis, it may interact with various targets depending on the specific reactions it is involved in .

Biochemical Pathways

The biochemical pathways affected by This compound As an intermediate, it could be involved in various biochemical pathways depending on the final products of the synthesis processes it is used in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Its physical properties such as boiling point (104-105 °c/5 mmhg), density (109 g/mL at 25 °C), and refractive index (n20/D 1463) have been reported . These properties could influence its pharmacokinetics and bioavailability.

Result of Action

The molecular and cellular effects of This compound As an intermediate in chemical synthesis, its effects would largely depend on the final compounds it is used to produce .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, it should be stored at room temperature in a dry environment . It should also be kept away from fire and high-temperature environments . These factors could potentially affect its chemical properties and interactions.

Biochemical Analysis

Biochemical Properties

5-Ethyl-1,3-dioxane-5-methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydroxylase enzymes, which are crucial for hydroxylation reactions. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, facilitating the compound’s integration into biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it has been shown to enhance the expression of genes involved in oxidative stress response, thereby promoting cellular resilience against oxidative damage . Additionally, it affects cellular metabolism by altering the flux of metabolites through key metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, it has been found to inhibit certain dehydrogenase enzymes, leading to a decrease in the production of specific metabolites . These interactions are often mediated by the compound’s ability to form stable complexes with the active sites of enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Studies have shown that its stability is influenced by factors such as temperature, pH, and exposure to light . Long-term exposure to this compound has been observed to cause gradual changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal adverse effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a specific dosage range results in significant biochemical and physiological changes . Toxic effects at high doses include liver and kidney damage, highlighting the importance of dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities . The compound’s involvement in metabolic pathways also affects metabolic flux and the levels of key metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its solubility and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it has been found to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . This localization is essential for the compound’s role in cellular processes.

Properties

IUPAC Name

(5-ethyl-1,3-dioxan-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-2-7(3-8)4-9-6-10-5-7/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFBWRWYROQISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COCOC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044949
Record name (5-Ethyl-1,3-dioxan-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3-Dioxane-5-methanol, 5-ethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

5187-23-5
Record name 5-Ethyl-1,3-dioxane-5-methanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-1,3-dioxane-5-methanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxane-5-methanol, 5-ethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (5-Ethyl-1,3-dioxan-5-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-1,3-dioxane-5-methanol
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Record name 5-ETHYL-1,3-DIOXANE-5-METHANOL
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Synthesis routes and methods

Procedure details

In a one-liter three neck flask were placed 405 grams of 2-ethyl-2-hydroxymethyl-1,3-propanediol, 90 grams of paraformaldehyde, 0.9 grams of p-toluene sulfonic acid monohydrate and 150 ml of toluene. The flask was equipped with a Dean-stark trap and a condenser. The reaction mixture was stirred at a bath temperature of 120° C. to 170° C. for three hours. The toluene-water was collected, and after removing the toluene, the crude product was distilled under vacuum at 10-11 mm Hg and 115° C. to 117° C. 410 grams of 5-ethyl-5-hydroxymethyl-1,3-dioxane (EHMDO) were collected. The product was then dried by molecular sieve and had a water content of about 350 ppm. NMR spectra confirmed that EHMDO was obtained.
Quantity
405 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
0.9 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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